Michler's ketone
Overview
Description
This electron-rich derivative of benzophenone is primarily used as an intermediate in the production of dyes and pigments, such as methyl violet . It is named after the German chemist Wilhelm Michler.
Mechanism of Action
. . .
Mode of Action
Michler’s ketone acts as a photosensitizer . It absorbs intensely at 366 nm and effectively sensitizes photochemical reactions . For example, it can sensitize the dimerization of butadiene to give 1,2-divinylcyclobutane . This means that Michler’s ketone can absorb light energy and transfer it to other molecules, initiating chemical reactions .
Biochemical Pathways
It is known that michler’s ketone is involved in the synthesis of various dyes and pigments . For example, it is used in the synthesis of methyl violet and Victoria Blue B . In these reactions, Michler’s ketone is condensed with various aniline derivatives .
Result of Action
The primary result of Michler’s ketone action is the production of various dyes and pigments . These dyes and pigments are used in a variety of applications, including coloring paper, textiles, and leather . Additionally, Michler’s ketone can form supramolecular complexes with a variety of neutral and anionic substrates .
Action Environment
The action of Michler’s ketone can be influenced by various environmental factors. For example, the efficiency of its photosensitizing action can be affected by the intensity and wavelength of light, as well as the concentration of the acceptor . Furthermore, the formation of supramolecular complexes can be influenced by factors such as the presence of other molecules and the pH of the environment .
Biochemical Analysis
Biochemical Properties
Michler’s ketone is known to form supramolecular complexes with a variety of neutral and anionic substrates, among them organic carbonyls such as aldehydes and ketones . The complex formed between trimeric perfluoro-ortho-phenylenemercury and Michler’s Ketone has been studied for its structural and spectroscopic properties .
Cellular Effects
Given its role as a photosensitizer, it may influence cellular processes related to light absorption and energy transfer .
Molecular Mechanism
The molecular mechanism of Michler’s ketone involves its ability to absorb intensely at 366 nm and effectively sensitize photochemical reactions . For instance, it can sensitize the dimerization of butadiene to give 1,2-divinylcyclobutane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Michler’s ketone is synthesized through the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be represented as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
Industrial Production Methods: The industrial production of Michler’s ketone follows the same synthetic route, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions: Michler’s ketone undergoes various chemical reactions, including:
Oxidation: Michler’s ketone can be oxidized to form corresponding N-oxides.
Reduction: Reduction of Michler’s ketone can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of Michler’s ketone.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of Michler’s ketone.
Scientific Research Applications
Michler’s ketone has a wide range of applications in scientific research:
Biology: Michler’s ketone derivatives are used in the synthesis of various biological dyes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Michler’s ketone is used in the production of dyes and pigments for paper, textiles, and leather.
Comparison with Similar Compounds
Michler’s ketone is unique due to its dual dimethylamino groups, which enhance its electron-donating properties. Similar compounds include:
Benzophenone: Lacks the dimethylamino groups, making it less electron-rich.
p-Dimethylaminobenzophenone: Contains only one dimethylamino group, resulting in different reactivity.
Auramine O: A dye that is a salt of the iminium cation [(CH₃)₂NC₆H₄]₂CNH₂⁺.
Michler’s ketone stands out due to its specific structure, which makes it highly effective as a photosensitizer and intermediate in dye synthesis.
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLNCFGVYUYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Record name | MICHLER'S KETONE | |
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DSSTOX Substance ID |
DTXSID2020894 | |
Record name | Bis(4-(dimethylamino)phenyl)methanone | |
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Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992), White to greenish solid; [Merck Index] May also be in the form of a blue solid; [CHEMINFO] Light blue powder; [MSDSonline] | |
Record name | MICHLER'S KETONE | |
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Record name | Michler's ketone | |
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Boiling Point |
greater than 680 °F at 760 mmHg (decomposes) (NTP, 1992), ABOVE 360 °C WITH DECOMP | |
Record name | MICHLER'S KETONE | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Flash Point |
220 °C | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER, VERY SOL IN PYRIMIDINE | |
Record name | MICHLER'S KETONE | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Vapor Pressure |
0.00000107 [mmHg] | |
Record name | Michler's ketone | |
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Color/Form |
WHITE TO GREENISH LEAFLETS, LEAF IN ALCOHOL, NEEDLES IN BENZENE | |
CAS No. |
90-94-8 | |
Record name | MICHLER'S KETONE | |
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Record name | 4,4′-Bis(dimethylamino)benzophenone | |
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Record name | 4,4'-Bis(dimethylamino)benzophenone | |
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Record name | Methanone, bis[4-(dimethylamino)phenyl]- | |
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Record name | Bis(4-(dimethylamino)phenyl)methanone | |
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Record name | 4,4'-bis(dimethylamino)benzophenone | |
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Record name | MICHLER'S KETONE | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Melting Point |
342 °F (NTP, 1992), 172 °C | |
Record name | MICHLER'S KETONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Michler's ketone?
A1: this compound has a molecular formula of C17H20N2O and a molecular weight of 268.35 g/mol.
Q2: How does the conformation of this compound influence its spectroscopic properties?
A2: The dihedral angle between the benzene rings and the carbonyl group in this compound can influence its electronic transitions and, consequently, its absorption and emission spectra. [] Studies employing nuclear magnetic resonance (NMR) spectroscopy have provided insights into these conformational preferences. []
Q3: How does this compound react with diols and phenols?
A3: this compound can undergo metal ion-mediated desulfurization-condensation reactions with diols and phenols to form acetals. [] Silver(I) salts like silver trifluoroacetate are typically used in conjunction with a base like methylamine. [] This reaction is particularly useful for protecting diols and phenols. []
Q4: Can this compound act as a photoinitiator?
A4: Yes, this compound can function as a photoinitiator in polymerization reactions. [, ] Upon absorption of light, this compound transitions to an excited state, where it can undergo electron transfer reactions with coinitiators like amines to generate radicals. [, ] These radicals can then initiate the polymerization of monomers like acrylates. [, ]
Q5: How does the structure of this compound relate to its photoinitiating ability?
A5: The presence of the two electron-donating dimethylamino groups in this compound significantly influences its photochemical properties. [] These groups increase the electron density within the molecule, facilitating electron transfer processes upon photoexcitation and enhancing its efficiency as a photoinitiator. []
Q6: What are the typical photodegradation products of this compound?
A6: Upon prolonged exposure to light, this compound undergoes photodegradation, leading to the formation of various products. [] Common degradation pathways include demethylation and the reduction of the carbonyl group. [] this compound itself has been identified as a degradation product of Basic Yellow 2, a dye containing a this compound moiety. []
Q7: Is this compound considered carcinogenic?
A7: Studies have shown that dietary administration of this compound to Fischer 344 rats and B6C3F1 mice caused an increased incidence of hepatocellular carcinomas in both sexes of rats and female mice, as well as hemangiosarcomas in male mice. [] Therefore, this compound is considered carcinogenic in these animal models.
Q8: How does this compound interact with DNA in living cells?
A8: Studies have shown that this compound can lead to irreversible binding of radioactive metabolites to liver proteins in rats. [] Pretreatment with phenobarbital increased this binding and extended it to proteins in other tissues, as well as to DNA and RNA in the liver and DNA in the kidney. [] This suggests potential for DNA damage and carcinogenicity.
Q9: What are the environmental concerns related to this compound?
A9: While this compound is no longer recommended for use in food packaging inks, its presence as a potential migrant in food packaging materials is a concern due to its potential formation through the degradation of certain dyes and pigments. []
Q10: How is this compound typically analyzed and quantified?
A10: High-performance liquid chromatography (HPLC) is widely used for the analysis and quantification of this compound, often coupled with UV-Vis detection. [, ] This technique allows for the separation and quantification of this compound in complex matrices. [, ] Gas chromatography coupled with mass spectrometry (GC-MS) is another technique used to identify and quantify this compound and its degradation products. []
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